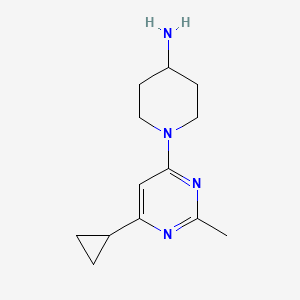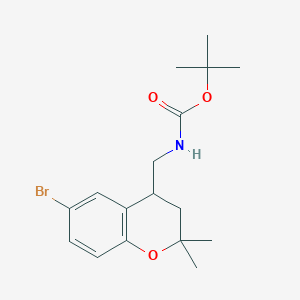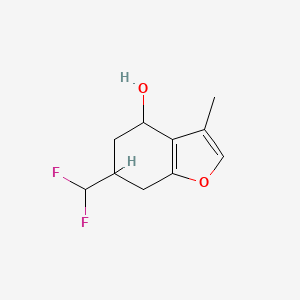
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a compound that features both piperidine and morpholine rings. These heterocyclic structures are significant in organic chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps . The key steps include:
- Alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
- Reduction and rearrangement to generate a benzyl-protected piperidine intermediate.
- Deprotection and amide formation to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.
化学反应分析
Types of Reactions: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone: Shares a similar piperidine structure but with different substituents.
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: Contains a morpholine ring and exhibits similar biological activities.
Uniqueness: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
(2-methylpiperidin-1-yl)-morpholin-3-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c1-9-4-2-3-6-13(9)11(14)10-8-15-7-5-12-10/h9-10,12H,2-8H2,1H3 |
InChI 键 |
HJGAXSWBBOVRSV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C(=O)C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


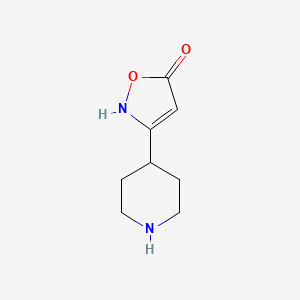
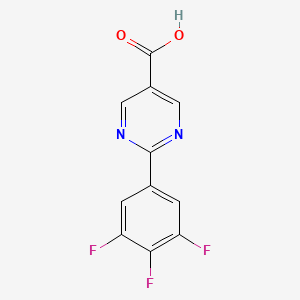

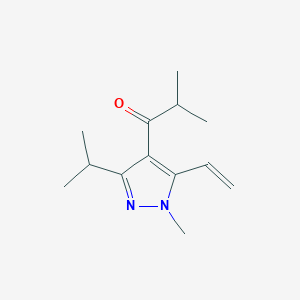
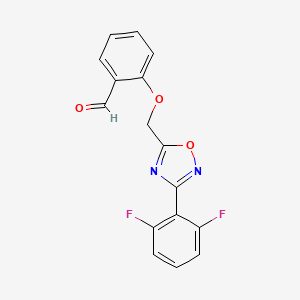
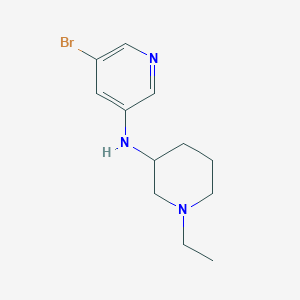
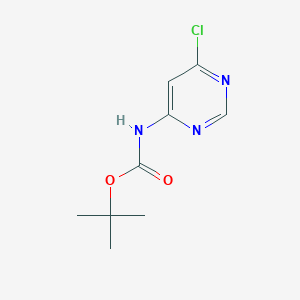
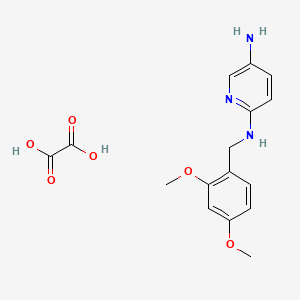
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
